Afabicin diolamine
CAS No.: 1518800-36-6
Cat. No.: VC0517390
Molecular Formula: C27H38N5O9P
Molecular Weight: 607.6
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1518800-36-6 |
---|---|
Molecular Formula | C27H38N5O9P |
Molecular Weight | 607.6 |
IUPAC Name | 2-aminoethanol;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C23H24N3O7P.2C2H7NO/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;2*3-1-2-4/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);2*4H,1-3H2/b9-7+;; |
Standard InChI Key | RLXLAXQJCXOHNX-OJYIHNBOSA-N |
SMILES | CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O.C(CO)N.C(CO)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Afabicin diolamine has the chemical formula C₂₇H₃₈N₅O₉P, featuring a phosphonic acid moiety that plays a crucial role in its pharmacokinetic properties. This phosphonic acid group is cleaved during the conversion to afabicin desphosphono, the active form of the drug. Following either intravenous or oral administration, afabicin is rapidly converted to its active moiety as demonstrated in phase 1 studies .
The molecular design of afabicin diolamine reflects a sophisticated understanding of bacterial metabolism and drug delivery. The phosphonic acid moiety incorporated into its structure significantly enhances the bioavailability and efficacy of the compound. This strategic structural element allows for improved absorption and distribution to infection sites, maximizing the therapeutic potential of the active form.
Clinical Development and Efficacy
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Afabicin has demonstrated significant efficacy in the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. In a multicenter, parallel-group, double-blind, and double-dummy phase 2 study, the efficacy, safety, and tolerability of afabicin were compared with those of vancomycin/linezolid in ABSSSI treatment .
The study involved randomizing patients in a 1:1:1 ratio to receive either low-dose (LD) afabicin (intravenous 80 mg, followed by oral 120 mg, twice daily), high-dose (HD) afabicin (intravenous 160 mg, followed by oral 240 mg, twice daily), or vancomycin/linezolid (intravenous vancomycin 1 g or 15 mg/kg, followed by oral linezolid 600 mg, twice daily) .
The primary efficacy endpoint was early clinical response, defined as a reduction in lesion area, erythema, and edema at 2 to 3 days post-initiation of treatment . The results showed comparable clinical response rates among all treatment groups in the microbiological intent-to-treat (mITT) population, as presented in Table 1.
Table 1: Clinical Response Rates at 48 to 72 Hours Post-Randomization in the mITT Population
Treatment Group | Clinical Response Rate | Difference from Vancomycin/Linezolid (95% CI) |
---|---|---|
Low-Dose Afabicin | 94.6% | -3.5% (-10.8%, 3.9%) |
High-Dose Afabicin | 90.1% | 1.0% (-7.3%, 9.2%) |
Vancomycin/Linezolid | 91.1% | Reference |
Both low-dose and high-dose afabicin were determined to be non-inferior to the standard of care (vancomycin/linezolid) . Notably, MRSA was the primary causative agent for approximately half the population in each treatment group, highlighting afabicin's effectiveness against resistant strains .
Bone and Joint Infections (BJI)
Beyond skin infections, afabicin is also being evaluated for the treatment of bone and joint infections (BJI), which represent a significant clinical challenge due to the difficulty in achieving adequate antibiotic concentrations at infection sites and the prevalence of resistant strains.
A pharmacokinetic-pharmacodynamic (PK-PD) assessment has been conducted to support afabicin dose selection for patients with BJI . This assessment involved:
-
Determination of minimum inhibitory concentrations (MICs) for 872 Staphylococcus aureus clinical isolates collected from 2017 to 2023
-
Evaluation of afabicin desphosphono plasma pharmacokinetic parameters from S. aureus infected mice
-
Collection of efficacy data from a dose-ranging study in an immunocompetent thigh infection model
-
Development of a population pharmacokinetic model using data from Phase 1 and an ongoing Phase 2 study in BJI
The relationship between change in log₁₀CFU (colony-forming units) from baseline and free-drug plasma AUC (area under the curve):MIC ratio was evaluated using a Hill-type model . Monte Carlo simulations were used to generate free AUC in simulated patients after administration of afabicin 55 mg intravenously twice daily on day 1, followed by 80 mg orally twice daily starting on day 2 .
The probability of PK-PD target attainment (PTA) was assessed by MIC and averaged over the MIC distribution on days 1 and 2, providing valuable data to guide optimal dosing strategies for BJI treatment .
Future Perspectives and Ongoing Research
Afabicin diolamine represents a promising addition to the antimicrobial armamentarium, particularly for the treatment of infections caused by antibiotic-resistant staphylococci. The compound meets all four World Health Organization criteria for innovation in antibiotic development: novel chemical class, novel target, no cross-resistance, and novel mechanism of action .
Current research is focused on evaluating afabicin for additional indications beyond ABSSSI, including bone and joint infections . The availability of both intravenous and oral formulations enhances its potential utility across a range of clinical scenarios, from acute hospital-based treatment to long-term outpatient therapy.
Future research directions may include:
-
Exploration of additional clinical indications for afabicin, such as bloodstream infections, pneumonia, and other invasive staphylococcal infections
-
Investigation of combination therapies with afabicin and other antibiotics for challenging infections
-
Long-term safety studies to further characterize the drug's profile over extended treatment periods
-
Real-world effectiveness studies to assess outcomes in diverse patient populations and clinical settings
The continued development of afabicin and similar targeted antibiotics represents an important strategy in addressing the global challenge of antimicrobial resistance, offering more precise tools to combat specific pathogens while preserving the efficacy of existing broad-spectrum agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume